molecular formula C8H12N2O B128869 2-(Methyl(pyridin-2-yl)amino)ethanol CAS No. 122321-04-4

2-(Methyl(pyridin-2-yl)amino)ethanol

Cat. No. B128869
M. Wt: 152.19 g/mol
InChI Key: MWGKOPUDDQZERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methyl(pyridin-2-yl)amino)ethanol is a compound that is structurally related to various pyridine derivatives which have been studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the broader chemical family's properties and potential uses.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, the monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized and used as a protecting group for methacrylic acid, which could be removed post-polymerization either chemically or thermally . Another study involved the kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol to produce (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists . These methods highlight the versatility and reactivity of pyridine-based compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been characterized using various techniques. For example, the compound 1-phenyl-2-(2-pyridyl)ethanol was characterized by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system and the presence of intermolecular hydrogen bonding . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been demonstrated in several contexts. The 2-(pyridin-2-yl)ethyl group was shown to be a versatile protecting group for carboxylic acids, with the ability to be cleaved under specific conditions . Additionally, the intercalation of a pyridine derivative into DNA was studied, showing weak stacking interactions and hydrogen bonding with DNA bases, which is significant for the design of antitumor drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of 1-phenyl-2-(2-pyridyl)ethanol showed the impact of hydrogen bonds on the stability of the compound . Moreover, the metabolic formation of a pyridine derivative with hypocholesteremic effects in rats indicates the biological activity and potential therapeutic applications of these compounds .

Scientific Research Applications

  • Polymer Chemistry : 2-(Pyridin-2-yl)ethanol is an effective protecting group for carboxylic acids, specifically methacrylic acid (MAA). It can be chemically or thermally removed after polymerization, making it a versatile group in polymer chemistry. Its stability under acidic conditions and resistance to catalytic hydrogenolysis add to its utility (Elladiou & Patrickios, 2012).

  • Coordination Chemistry : 2-[(2-Aminoethyl)amino]ethanol reacts with pyridine-2-carbaldehyde to form compounds that can complex with copper(II) and cadmium(II). These complexes have potential applications in catalysis and materials science (Mardani et al., 2019).

  • Ligand Synthesis and Metal Complexes : Synthesis of unsymmetrical N-capped tripodal amines, including 2-((2-aminoethyl)(pyridin-2-ylmethyl)amino)ethanol, has been reported. These ligands are used to create copper(II) complexes with potential applications in coordination chemistry and catalysis (Keypour et al., 2015).

  • Synthetic Chemistry : 2-(Methyl(pyridin-2-yl)amino)ethanol has been used in the improved synthesis of intermediates for pharmaceutical compounds, demonstrating its utility in medicinal and organic chemistry (Xu Yun-gen, 2005).

  • Chemosensor Development : The compound serves as a building block in designing chemosensors for metal ions, which has implications in environmental monitoring and biochemistry (Park et al., 2015).

  • Pharmaceutical Analysis : It's used in the determination of related substances in pharmaceutical products, indicating its role in ensuring drug quality and safety (Zhu Ron, 2015).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if swallowed, immediately calling a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-[methyl(pyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGKOPUDDQZERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353237
Record name 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(pyridin-2-yl)amino)ethanol

CAS RN

122321-04-4
Record name 2-[N-Methyl-N-(2-pyridyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122321-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-(methyl-2-pyridinylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-chloropyridine (12 g) and 2-(methylamino)ethanol (100 ml) are stirred under nitrogen at 120° C. for 18 hours. Cool to room temperature and then pour into iced water (250 ml). Extract with ethyl acetate (2×200 ml). Dry over sodium sulfate. Filter. Evaporate to dryness. The crude product is distilled in vacuo to give 10.3 g of N-methyl-N-(2-pyridinyl)-2-aminoethanol, boiling at 110° C./1.0 mmHg.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction of 2-chloropyridine with 2-(N-methyl amino)ethanol provides 2-(N-methyl-N-(2-pyridyl)amino)ethanol (II), which on coupling reaction with 4-fluorobenzaldehyde (III) in an aprotic polar solvent with an alkali metal hydroxide or an alkali metal alkoxide as base yields 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde (IV) with an 88% yield (Reaction I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methyl(pyridin-2-yl)amino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Methyl(pyridin-2-yl)amino)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Methyl(pyridin-2-yl)amino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Methyl(pyridin-2-yl)amino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Methyl(pyridin-2-yl)amino)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Methyl(pyridin-2-yl)amino)ethanol

Citations

For This Compound
8
Citations
PV Cuesta Calvo, P Rodrigues Batista… - Chemical …, 2021 - Wiley Online Library
Microreactor technology is increasingly applied in the chemical‐pharmaceutical industry for safer and more efficient drug production as compared to the traditional batch process. This …
Number of citations: 3 onlinelibrary.wiley.com
A Chaouiki, H Lgaz, R Salghi, M Chafiq… - Research on Chemical …, 2020 - Springer
Controlling corrosion of metals such as mild steel (MS), which is extensively employed in various industrial fields, is a topic of great interest for researchers and scientists. At the same …
Number of citations: 13 link.springer.com
T Pradhan, O Gupta, V Kumar, Sristi… - Archiv der …, 2023 - Wiley Online Library
The thiazolidine‐4‐one scaffold has recently emerged as a potential pharmacophore having clinical significance for medicinal chemists. This heterocyclic ring has been reported to …
Number of citations: 1 onlinelibrary.wiley.com
A Mustafa, MC DURMUŞ, I Meydan… - International Journal of …, 2023 - dergipark.org.tr
The purpose of this work is synthesis and characterization of pryridin-yl-borate esters and investigation of tribological performance as additive. The syn-thesis of dialkyl-(2-(pyridin-2-yl) …
Number of citations: 3 dergipark.org.tr
CO Kappe, A Stadler… - … and Principles in …, 2012 - perpus.univpancasila.ac.id
The vanadium-catalyzed epoxidation of hindered homoallylic alcohols has been described by Prieto and coworkers [2]. The reaction times for the epoxidation in a series of cis-and trans-…
Number of citations: 2 perpus.univpancasila.ac.id
L He, H Pei, L Ma, Y Pu, J Chen, Z Liu, Y Ran… - European journal of …, 2014 - Elsevier
Obesity accompanied with metabolic disorder is often complicated with a strong link of dyslipidemia and insulin resistance, whose indicator is the excess accumulation of triglycerides (…
Number of citations: 13 www.sciencedirect.com
S Raza, SP Srivastava, DS Srivastava… - European Journal of …, 2013 - Elsevier
A number of thiazolidin-4-one and thiazinan-4-one derivatives were prepared by three component condensation in one pot reaction method. These compounds were evaluated for anti-…
Number of citations: 83 www.sciencedirect.com
RA Konzen, PR Batista, LC Ducati, TEA Souza… - Desalination and Water …, 2021 - iq.usp.br
Bisphenol A (BPA) is used worldwide as a monomer in the production of polycarbonates and epoxy resins. It has been receiving growing attention over the years, as exposure to even …
Number of citations: 2 www.iq.usp.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.